Cas no 825627-96-1 (Benzene, [5-[1-(ethenyloxy)cyclohexyl]-4-pentynyl]-)

Benzene, [5-[1-(ethenyloxy)cyclohexyl]-4-pentynyl]- structure
825627-96-1 structure
Product name:Benzene, [5-[1-(ethenyloxy)cyclohexyl]-4-pentynyl]-
CAS No:825627-96-1
MF:C19H24O
MW:268.393265724182
CID:688421
PubChem ID:71418161

Benzene, [5-[1-(ethenyloxy)cyclohexyl]-4-pentynyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, [5-[1-(ethenyloxy)cyclohexyl]-4-pentynyl]-
    • 5-(1-ethenoxycyclohexyl)pent-4-ynylbenzene
    • DTXSID70837486
    • 825627-96-1
    • {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene
    • Inchi: InChI=1S/C19H24O/c1-2-20-19(16-10-5-11-17-19)15-9-4-8-14-18-12-6-3-7-13-18/h2-3,6-7,12-13H,1,4-5,8,10-11,14,16-17H2
    • InChI Key: KKYZDHLYWUTXMJ-UHFFFAOYSA-N
    • SMILES: C=COC1(CCCCC1)C#CCCCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 268.182715385g/mol
  • Monoisotopic Mass: 268.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 9.2Ų

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